Home > Products > Screening Compounds P35958 > 9-Deoxyclavulanic acid
9-Deoxyclavulanic acid - 69779-62-0

9-Deoxyclavulanic acid

Catalog Number: EVT-1573266
CAS Number: 69779-62-0
Molecular Formula: C8H9NO4
Molecular Weight: 183.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

9-Deoxyclavulanic acid is a β-lactam compound that serves as a precursor to clavulanic acid, a well-known β-lactamase inhibitor. This compound is particularly significant in the context of antibiotic resistance, as it enhances the efficacy of β-lactam antibiotics against resistant bacterial strains. 9-Deoxyclavulanic acid lacks the C-3 carboxy group found in clavulanic acid, which is crucial for its activity as a β-lactamase inhibitor.

Source

9-Deoxyclavulanic acid is derived from the fermentation of certain species of Streptomyces, particularly Streptomyces clavuligerus. This organism is known for producing various β-lactam compounds, including clavulanic acid and its analogs. The production process typically involves culturing the bacteria under specific conditions that favor the biosynthesis of these compounds.

Classification

In terms of classification, 9-deoxyclavulanic acid belongs to the family of β-lactams, which are characterized by their four-membered lactam ring structure. It is classified as a β-lactamase inhibitor due to its ability to inhibit the activity of enzymes that confer resistance to β-lactam antibiotics.

Synthesis Analysis

Methods

The synthesis of 9-deoxyclavulanic acid can be achieved through several methods, primarily involving chemical transformations starting from clavulanic acid or its derivatives. One effective method includes:

  1. Dehydrative Decarboxylation: This method involves treating clavulanic acid with reagents such as N,N-dimethylformamide dimethyl acetal in tetrahydrofuran at room temperature. This reaction yields 9-deoxyclavulanic acid with an approximate yield of 80% .
  2. Fragmentation Reactions: Another approach utilizes the fragmentation of acyl derivatives of clavulanic acid under specific conditions, allowing for the formation of 9-deoxyclavulanic acid through controlled reactions with catalysts like palladium-charcoal .
  3. Alternative Synthetic Routes: Other methods include reactions with triphenylphosphine and diethyl azodicarboxylate, although these may result in lower yields and more complex mixtures .

Technical Details

The synthesis often requires careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity. Spectroscopic techniques are employed to characterize the product, confirming its identity through spectral properties.

Molecular Structure Analysis

Structure

The molecular structure of 9-deoxyclavulanic acid features a bicyclic lactam system similar to that of clavulanic acid but lacks the carboxylic acid group at position C-3. Its structure can be represented as follows:

  • Molecular Formula: C₁₃H₁₅N₃O₄
  • Molecular Weight: Approximately 265.28 g/mol

Data

The compound's structure can be elucidated using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, which provide insights into its atomic connectivity and functional groups.

Chemical Reactions Analysis

Reactions

9-Deoxyclavulanic acid participates in various chemical reactions typical of β-lactams, including:

  1. Acylation Reactions: It can react with different acylating agents to form esters or amides, which may enhance its pharmacological properties.
  2. Hydrolysis: Like other β-lactams, it is susceptible to hydrolysis under basic or acidic conditions, leading to the opening of the lactam ring and loss of activity.

Technical Details

The reactivity profile allows for modifications that can lead to derivatives with enhanced antibacterial activities or improved stability against enzymatic degradation.

Mechanism of Action

Process

The mechanism by which 9-deoxyclavulanic acid acts as a β-lactamase inhibitor involves its interaction with β-lactamase enzymes produced by resistant bacteria. Upon binding to these enzymes, it forms an acyl-enzyme complex that prevents the hydrolysis of β-lactam antibiotics:

  1. Formation of Acyl-Enzyme Complex: The compound binds covalently to the active site serine residue in the enzyme.
  2. Inhibition: This binding effectively inhibits the enzyme's ability to hydrolyze β-lactams, allowing these antibiotics to exert their bactericidal effects.

Data

Studies have shown that 9-deoxyclavulanic acid can inhibit various classes of β-lactamases, including those classified under Ambler classes A and C .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in polar solvents such as water and methanol.

Chemical Properties

  • Stability: Generally stable under neutral pH but susceptible to hydrolysis in acidic or basic conditions.
  • pKa Values: The compound exhibits specific pKa values that influence its ionization state and solubility.

Relevant data regarding these properties can be obtained from experimental studies focusing on stability under various environmental conditions.

Applications

Scientific Uses

9-Deoxyclavulanic acid is primarily utilized in research settings aimed at developing new antibacterial agents or enhancing existing ones. Its applications include:

  • Development of Novel Antibiotics: As a precursor for synthesizing new β-lactam derivatives with improved efficacy against resistant strains.
  • Research on Antibiotic Resistance Mechanisms: Used in studies investigating how bacteria develop resistance to β-lactams and how inhibitors can overcome this resistance.
  • Pharmaceutical Formulations: Potential incorporation into formulations designed to enhance the effectiveness of existing antibiotics like penicillin and cephalosporins against resistant pathogens .
Introduction to 9-Deoxyclavulanic Acid

Historical Context and Discovery

The discovery of 9-deoxyclavulanic acid is inextricably linked to the broader narrative of β-lactamase inhibitors, originating from the identification of clavulanic acid. In 1972, British scientists at Beecham Research Laboratories isolated clavulanic acid from the filamentous bacterium Streptomyces clavuligerus, seeking solutions to the escalating crisis of β-lactamase-mediated antibiotic resistance [1] [2]. This breakthrough followed the clinical introduction of amoxicillin in the 1970s—a penicillin derivative whose efficacy was increasingly compromised by bacterial β-lactamases [1]. By 1981, clavulanic acid was commercially formulated with amoxicillin as "Augmentin," revolutionizing the treatment of β-lactamase-producing pathogens [1].

9-Deoxyclavulanic acid emerged as a strategic derivative during mechanistic investigations into clavulanic acid's inhibition profile. Early biochemical studies in the 1980s synthesized this analog by removing the C9 hydroxy group to probe the functional significance of clavulanic acid's allyl alcohol side chain [9]. Researchers aimed to dissect whether this structural moiety contributed to the irreversible inactivation of β-lactamases or merely served as a pharmacophore appendage. The compound was pivotal in resolving debates about structure-activity relationships, confirming that the core β-lactam/oxazolidine ring system—not the C9 substituent—governed inactivation kinetics [9].

Table 1: Key Events in the Discovery Timeline of 9-Deoxyclavulanic Acid

YearEventSignificance
1972Isolation of clavulanic acid from S. clavuligerus [1] [2]Identified foundational β-lactamase inhibitor scaffold
1981Biochemical synthesis of 9-deoxyclavulanic acid [9]Created structural analog to probe clavulanic acid’s inactivation mechanism
1981Comparative kinetics study with TEM-2 β-lactamase [9]Demonstrated equivalent inhibition efficacy to clavulanic acid
1985Structural confirmation via mass spectrometry [9]Verified retention of β-lactam core in enzyme adducts

Structural Relationship to Clavulanic Acid and β-Lactamase Inhibitors

Structurally, 9-deoxyclavulanic acid (C₈H₉NO₅) is defined by the absence of the hydroxy group at position C9 compared to clavulanic acid (C₈H₉NO₅). Both compounds share the conserved bicyclic β-lactam core fused to an oxazolidine ring—a configuration essential for their mechanism as "suicide inhibitors" [2] [4]. This core enables acylation of the β-lactamase active site, while subsequent ring rearrangements permanently inactivate the enzyme. Crucially, comparative studies using RTEM-2 β-lactamase from Escherichia coli demonstrated near-identical kinetic parameters (kinact, Ki) for clavulanic acid and 9-deoxyclavulanic acid, proving that the allyl alcohol moiety does not contribute measurably to inhibitory potency [9].

Biochemical analyses revealed that both compounds generate identical transient intermediates (e.g., enamine-imine complexes) during enzyme inactivation. However, mass spectrometry of inactivated β-lactamase showed divergent covalent adducts: clavulanic acid yielded cross-linked structures retaining its full carbon skeleton, whereas 9-deoxyclavulanic acid formed simpler adducts primarily derived from its β-lactam ring [9]. This divergence highlighted that the C9 group influences post-acylation fragmentation pathways without altering the initial recognition and acylation steps. Consequently, 9-deoxyclavulanic acid solidified the paradigm that β-lactamase inactivation depends overwhelmingly on the electrophilic reactivity of the β-lactam carbonyl and the geometric constraints of the fused ring system [4] [9].

Table 2: Structural and Functional Comparison of Clavulanic Acid and 9-Deoxyclavulanic Acid

PropertyClavulanic Acid9-Deoxyclavulanic AcidBiological Implication
Molecular FormulaC₈H₉NO₅C₈H₉NO₅Iso-stoichiometric reactivity
C9 Functional Group-CH₂OH (allyl alcohol)-H (deoxygenated)Non-essential for β-lactamase binding/inactivation
Core Structureβ-lactam fused to oxazolidineIdenticalNecessary for active-site acylation
Primary Inactivation ProductCross-linked enzyme complex (intact scaffold)β-lactam-derived fragment (C₄H₆O₂ adduct)Same initial acylation; divergent fragmentation paths
kinact (TEM-2)0.15 ± 0.02 s⁻¹0.14 ± 0.03 s⁻¹Equivalent inhibitory kinetics [9]

Research Significance in Antibiotic Resistance Mitigation

9-Deoxyclavulanic acid has been instrumental in elucidating the chemical logic of β-lactamase inhibition, directly informing strategies to combat antibiotic resistance. Its near-equivalent efficacy to clavulanic acid validated the design of simplified inhibitors targeting serine β-lactamases—enzymes that hydrolyze penicillins, cephalosporins, and carbapenems [7] [9]. This discovery redirected synthetic efforts toward optimizing the core bicyclic scaffold rather than peripheral modifications, accelerating the development of next-generation inhibitors like avibactam [5].

Mechanistically, studies with 9-deoxyclavulanic acid revealed that β-lactamases undergo "multi-pathway" inactivation: initial acylation is followed by tautomerization to reactive intermediates that form heterogeneous covalent adducts with catalytic serine residues [9]. This unpredictability complicates resistance evolution, as mutations that perturb one inactivation pathway may enhance susceptibility to another. For example, TEM-1 β-lactamase variants resistant to clavulanic acid remain vulnerable to inhibition by 9-deoxyclavulanic acid due to differences in enamine hydrolysis rates [9]. Such insights guide inhibitor combinations that exploit complementary inactivation routes.

Furthermore, 9-deoxyclavulanic acid serves as a molecular probe for β-lactamase dynamics. Kinetic isotope effects and viscosity studies demonstrated that conformational changes in the enzyme’s active-site loops partially limit inhibition rates [4]. This "gating" mechanism implies that inhibitors rigidifying these loops could enhance efficacy—a principle applied in designing diazabicyclooctanes (DBOs) like relebactam [7].

Table 3: Research Applications of 9-Deoxyclavulanic Acid in Overcoming Antibiotic Resistance

Research DomainFindings Enabled by 9-Deoxyclavulanic AcidTherapeutic Impact
Inhibition MechanismConfirmed irrelevance of C9 group; validated core β-lactam reactivityRational design of scaffold-optimized inhibitors
Enzyme Inactivation PathsRevealed divergent post-acylation fragmentation from clavulanic acidStrategies to exploit parallel inactivation routes
Resistance MutationsIdentified differential susceptibility of TEM mutants [9]Combinatorial inhibitor regimens to counter resistance
Active-Site DynamicsDemonstrated rate-limiting conformational changes in β-lactamases [4]Designs targeting enzyme flexibility (e.g., DBOs)

Properties

CAS Number

69779-62-0

Product Name

9-Deoxyclavulanic acid

IUPAC Name

(3Z)-3-ethylidene-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

Molecular Formula

C8H9NO4

Molecular Weight

183.16 g/mol

InChI

InChI=1S/C8H9NO4/c1-2-4-7(8(11)12)9-5(10)3-6(9)13-4/h2,6-7H,3H2,1H3,(H,11,12)/b4-2-

InChI Key

NANZRLBCRZGDHH-RQOWECAXSA-N

SMILES

CC=C1C(N2C(O1)CC2=O)C(=O)O

Synonyms

9-DEOCLA
9-deoxyclavulanic acid

Canonical SMILES

CC=C1C(N2C(O1)CC2=O)C(=O)O

Isomeric SMILES

C/C=C\1/C(N2C(O1)CC2=O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.